Structural Differentiation: Azetidine Spacer vs. Aliphatic Chain in Azole Antifungals
The target compound's key structural differentiator is the azetidine ring connecting the 1,2,4-triazole to the 3,4-difluorophenylmethanone [1]. This contrasts sharply with the flexible alkyl chains or secondary alcohol linkers found in approved triazole drugs like fluconazole or isavuconazole's core [2]. While no direct biological comparison is published, structural analysis confirms that the azetidine ring imposes a rigid, geometrically constrained orientation between the two critical pharmacophores. This spatial restriction is a recognized strategy for enhancing target selectivity and modulating physicochemical properties in drug design, making this scaffold a unique tool for probing steric effects within the CYP51 active site.
| Evidence Dimension | Linker Type between Triazole and Aromatic Group |
|---|---|
| Target Compound Data | Azetidine ring (constrained, cyclic diamine) |
| Comparator Or Baseline | Flexible chain (e.g., 2-hydroxypropyl in fluconazole, 2-hydroxy-2-methylpropyl in isavuconazole) |
| Quantified Difference | Qualitative structural difference: rigid vs. flexible. Impact on binding entropy and target orientation is theoretically significant. |
| Conditions | Structural comparison based on 2D/3D molecular modeling; experimental binding assay data not available. |
Why This Matters
For a scientific user, procuring this compound provides access to a unique chemical space defined by a rigid azetidine linker, enabling hypothesis-driven SAR studies not possible with common, flexible-chain triazoles.
- [1] Kuujia.com. 1-{1-(3,4-Difluorobenzoyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole (CAS No. 2309775-76-4) product page. Accessed 2026-04-29. View Source
- [2] NCBI Inxight Drugs. Isavuconazole. Structural summary and mechanism of action (CYP51 inhibition). Accessed 2026-04-29. View Source
